

Technical Support Center: "New Red" Fluorescent Probes

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Compound of Interest

Compound Name: *New Red*

Cat. No.: *B12360722*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments using **"New Red"** fluorescent probes and achieve a high signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for **"New Red"** probes?

A1: For optimal performance, **"New Red"** probes should be excited at their maximum excitation wavelength and the emission collected at their maximum emission wavelength. Please refer to the product-specific technical data sheet for the precise spectral characteristics. Using incorrect filter sets on your microscope is a common reason for weak or no signal.[\[1\]](#)

Q2: Can I see the **"New Red"** fluorescence through the microscope eyepieces?

A2: **"New Red"** is a far-red dye, and its fluorescence is often not visible to the human eye through the microscope eyepieces.[\[2\]](#) A sensitive CCD camera or a confocal imaging system is required to detect the signal.[\[2\]](#)

Q3: How can I minimize photobleaching of the **"New Red"** probe during imaging?

A3: To minimize photobleaching, it is recommended to use an anti-fade mounting medium.[\[2\]](#) Additionally, reduce the exposure time and excitation light intensity to the minimum required to

obtain a good signal. When possible, locate the region of interest using a lower magnification or a different, more stable fluorescent marker before imaging with **"New Red"**.

Q4: Is **"New Red"** suitable for deep tissue imaging?

A4: Yes, red and near-infrared emitting dyes like **"New Red"** are advantageous for deep tissue imaging because their longer wavelengths penetrate tissue more effectively and with less scattering compared to blue or green light.[3][4][5] This results in clearer images with reduced background interference.[3]

Troubleshooting Guides

Issue 1: Low or No **"New Red"** Signal

If you are experiencing a weak or absent fluorescent signal, consider the following potential causes and solutions.

Potential Causes and Solutions

Potential Cause	Recommended Solution
Incorrect Microscope Settings	Verify that you are using the correct excitation and emission filters for "New Red". Ensure the gain and exposure time are set appropriately.[1]
Low Target Expression	Confirm that your target protein is expressed in the cell line or tissue you are using by checking relevant literature or protein atlases.[2] Include a positive control in your experiment.
Suboptimal Antibody Concentration	Perform a titration experiment to determine the optimal concentration for your primary and "New Red" conjugated secondary antibodies.[2]
Inadequate Permeabilization	If your target is intracellular, ensure you have an effective permeabilization step in your protocol (e.g., using 0.2% Triton X-100).[1]
Photobleaching	Minimize exposure to the excitation light. Use an anti-fade mounting medium and image the samples shortly after preparation.[1][2]
Incompatible Antibodies	Ensure your "New Red" secondary antibody is raised against the host species of your primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[1]

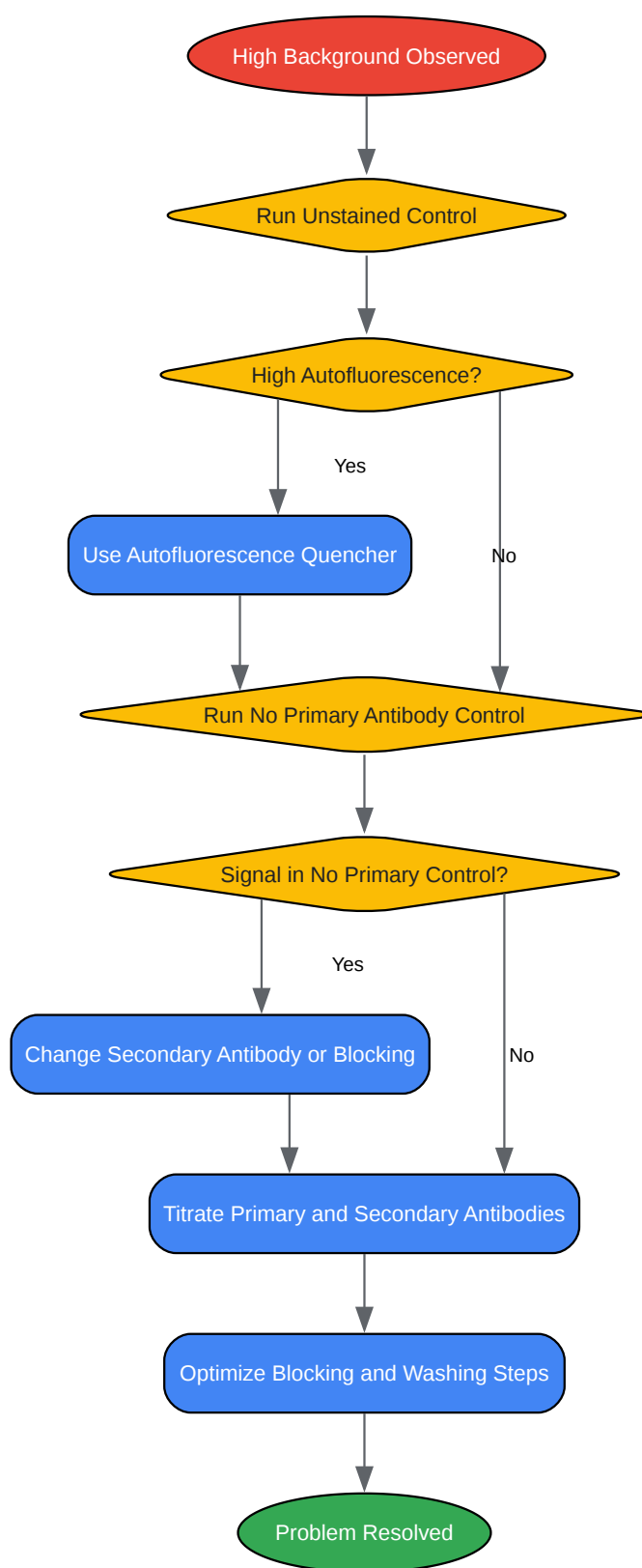
Experimental Protocol: Antibody Titration for Optimal Signal

This protocol outlines a method to determine the optimal primary and secondary antibody concentrations.

- **Cell Seeding:** Seed your cells on coverslips in a 24-well plate and grow to the desired confluency.
- **Fixation & Permeabilization:** Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.2% Triton X-100 for 10 minutes.

- **Blocking:** Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Prepare a serial dilution of your primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000) in the blocking buffer. Incubate each coverslip with a different dilution overnight at 4°C. Include a no-primary-antibody control.
- **Washing:** Wash the coverslips three times with PBS for 5 minutes each.
- **Secondary Antibody Incubation:** Prepare a working solution of the "**New Red**" secondary antibody at the manufacturer's recommended starting concentration. Incubate the coverslips for 1 hour at room temperature in the dark.
- **Washing:** Wash the coverslips three times with PBS for 5 minutes each, protecting them from light.
- **Mounting & Imaging:** Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image all slides using the same microscope settings.
- **Analysis:** Compare the signal intensity and background across the different dilutions to identify the concentration that provides the best signal-to-noise ratio.

Workflow for Immunofluorescence Staining



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